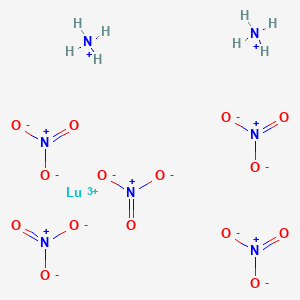![molecular formula C12H25ClN2O B12645499 4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride CAS No. 7462-87-5](/img/structure/B12645499.png)
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride is a compound that features both morpholine and azepane moieties Morpholine is a heterocyclic amine with both amine and ether functional groups, while azepane is a seven-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azepan-1-yl)ethyl]morpholine typically involves the reaction of morpholine with an azepane derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-chloroethylazepane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and crystallization to obtain the hydrochloride salt form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or azepane moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学研究应用
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Morpholine derivatives: Compounds like 4-(2-aminoethyl)morpholine share similar structural features and chemical properties.
Azepane derivatives: Compounds such as N-[2-(azepan-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide have related structures and applications.
Uniqueness
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride is unique due to the combination of morpholine and azepane moieties in a single molecule. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other compounds with only one of these moieties.
属性
CAS 编号 |
7462-87-5 |
|---|---|
分子式 |
C12H25ClN2O |
分子量 |
248.79 g/mol |
IUPAC 名称 |
4-[2-(azepan-1-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-2-4-6-13(5-3-1)7-8-14-9-11-15-12-10-14;/h1-12H2;1H |
InChI 键 |
HLXFIIXSPQTJFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CCN2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


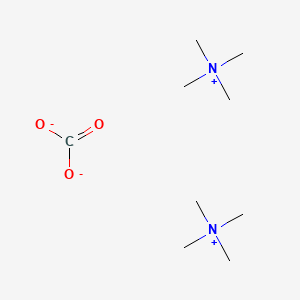


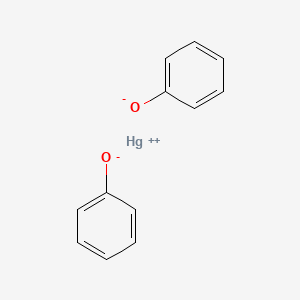
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
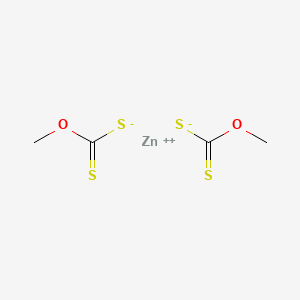
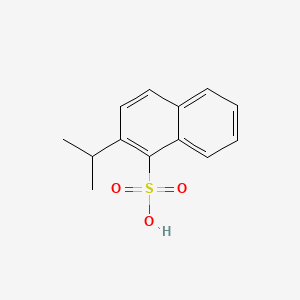

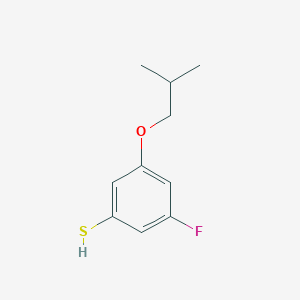

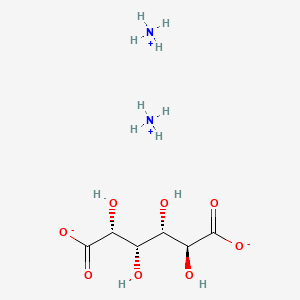
![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
